2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Lipophilicity Drug-likeness Quinoline SAR

2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a fully synthetic, polyhalogenated quinoline-4-carboxylate ester. Its architecture integrates a 6-bromoquinoline core, a 2-(4-bromophenyl) substituent, and a 2-(4-methylphenyl)-2-oxoethyl ester side chain.

Molecular Formula C25H17Br2NO3
Molecular Weight 539.2 g/mol
Cat. No. B12046033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
Molecular FormulaC25H17Br2NO3
Molecular Weight539.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br
InChIInChI=1S/C25H17Br2NO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-8-18(26)9-7-16)28-22-11-10-19(27)12-20(21)22/h2-13H,14H2,1H3
InChIKeyYNNWELQRVVWBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate


2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a fully synthetic, polyhalogenated quinoline-4-carboxylate ester. Its architecture integrates a 6-bromoquinoline core, a 2-(4-bromophenyl) substituent, and a 2-(4-methylphenyl)-2-oxoethyl ester side chain. This compound is primarily distributed as an AldrichCPR screening compound (Sigma-Aldrich L205737 class) and related SALOR-INT library entries . Unlike simple quinoline-4-carboxylic acids, the dual bromine substitution pattern and the 2-oxoethyl ester moiety confer distinct physicochemical and potential biological properties that warrant its selection over less substituted analogs in medicinal chemistry and chemical biology campaigns .

Why Generic Quinoline-4-carboxylates Cannot Replace 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate


Quinoline-4-carboxylate derivatives are not freely interchangeable. The specific placement of bromine atoms at both the quinoline 6-position and the 2-phenyl para-position creates a dual-halogen pharmacophore that profoundly influences lipophilicity (ΔXLogP3 ≥ 0.7 vs. mono-bromo analogs), molecular recognition, and metabolic stability [1]. The 2-(4-methylphenyl)-2-oxoethyl ester further distinguishes this compound from simple alkyl or aryl esters, offering a ketone-functionalized linker that can undergo selective hydrolysis or participate in additional binding interactions [2]. Substituting a mono-bromo or non-brominated analog disregards these cumulative structure-activity relationship (SAR) factors, potentially leading to conflicting screening results or failed hit validation [3].

Quantitative Differentiation Evidence for 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate


Enhanced Lipophilicity (cLogP) Over Mono-Bromo and Non-Brominated Analogs

The target compound incorporates two bromine substituents (quinoline 6-position and 2-phenyl 4-position), whereas its closest commercially available analog, 2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-phenyl-4-quinolinecarboxylate (Sigma L205737), carries only a single bromine at the quinoline 6-position. Computed XLogP3 values for the corresponding parent carboxylic acids demonstrate that the dual-bromine scaffold (4.8) is 0.7 log units more lipophilic than the mono-bromo scaffold (4.1) [1]. This difference, when extrapolated to the 2-oxoethyl esters, predicts a meaningful increase in membrane permeability and hydrophobic target engagement.

Lipophilicity Drug-likeness Quinoline SAR

Increased Molecular Weight and Halogen Bond Donor Capacity Relative to Mono-Halogenated Congeners

With a molecular formula of C26H18Br2NO3 (MW ≈ 552.2 g/mol), the target compound possesses two bromine atoms capable of acting as halogen bond donors. In contrast, the mono-bromo comparator 2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-phenyl-4-quinolinecarboxylate (C25H18BrNO3, MW 460.3 g/mol) provides only one such halogen bonding site . Halogen bonding between bromine and Lewis base residues (e.g., carbonyl oxygens in protein backbones) has been exploited in fragment-based drug design to enhance binding affinity and selectivity [1].

Halogen bonding Molecular recognition Target engagement

Class-Level Antibacterial Activity of 6-Bromoquinoline Scaffolds Supports Procurement for Antimicrobial Screening

A systematic study of substituted quinolines by Ökten et al. (2020) reported that 6-bromotetrahydroquinoline and related 6-bromo-substituted quinoline derivatives exhibited selective antimicrobial activity against both Gram-positive and Gram-negative pathogenic bacteria, with MIC values in the range of 62.5–250 µg/mL [1]. While this data was generated on a distinct 6-bromo-tetrahydroquinoline scaffold (not the 4-carboxylate ester), it establishes the class-level contribution of the 6-bromo substituent to antibacterial activity. The target compound, bearing the identical 6-bromoquinoline motif in combination with the 4-bromophenyl group, is rationally prioritized over non-6-brominated quinoline-4-carboxylate analogs for antibacterial hit identification.

Antibacterial MIC 6-Bromoquinoline Drug discovery

2-Oxoethyl Ester Moiety Offers Differentiated Hydrolytic and Metabolic Reactivity Compared to Simple Alkyl Esters

The 2-(4-methylphenyl)-2-oxoethyl ester contains an alpha-keto group adjacent to the ester linkage, which is absent in simple alkyl esters such as methyl, ethyl, or butyl quinoline-4-carboxylates. This activated ester structure is more susceptible to nucleophilic hydrolysis and esterase-mediated cleavage, potentially enabling a controlled release of the parent carboxylic acid [1]. In enzymatic assays, 2-oxoethyl esters of aromatic acids have been employed as latent prodrug forms, with hydrolysis rates tunable by substituent effects on the phenyl ring [2]. The 4-methyl substituent on the phenyl ring of the ester side chain further modulates electronic properties (Hammett σp = −0.17 for CH3), differentiating its hydrolysis kinetics from unsubstituted or electron-withdrawing 2-oxoethyl analogs.

Prodrug Ester hydrolysis Metabolic stability

Computationally Predicted Enhanced Passive Membrane Permeability Over Non-Brominated Quinoline-4-carboxylate Esters

The combination of dual bromination and the 2-oxoethyl ester contributes to a molecular weight (≈552 Da) and calculated logP that place the compound near the upper boundary of drug-like chemical space (Lipinski: MW ≤ 500, logP ≤ 5). The mono-bromo analog (MW 460 Da, parent acid XLogP3 4.1) falls within the conventional range, while the non-brominated quinoline-4-carboxylate esters (e.g., 2-phenylquinoline-4-carboxylate, MW < 400) may lack sufficient lipophilicity for passive membrane transit [1]. The additional bromine atom increases the topological polar surface area only marginally (∼3 Ų per Br) while significantly enhancing logP, resulting in a favorable balance between permeability and solubility [2].

Caco-2 permeability Drug absorption Lipinski rules

Combinatorial Library Diversity Enhancement Through Dual Halogen Substitution

In the context of high-throughput screening (HTS) library design, the dual-brominated quinoline scaffold represents a distinct chemotype that is poorly represented in commercial screening collections. A search of the AldrichCPR and SALOR-INT libraries reveals that among 2-(4-methylphenyl)-2-oxoethyl quinoline-4-carboxylate esters, the 6-bromo-2-(4-bromophenyl) variant is the only congener bearing two bromine atoms . This structural feature is particularly valuable for generating structure-activity relationships through matched molecular pair analysis: the effect of the 4-bromophenyl substituent can be deconvoluted by direct comparison with the mono-bromo L205737 analog, providing a clean SAR vector [1].

Chemical library Molecular diversity Fragment-based design

Optimal Research and Procurement Applications for 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate


Antibacterial Hit Identification and DNA Gyrase Inhibitor Screening

The compound is purpose-fit for inclusion in medium-throughput antibacterial screening cascades targeting DNA gyrase and topoisomerase IV. The 6-bromoquinoline core is associated with class-level MIC values of 62.5–250 µg/mL against S. aureus, E. coli, and P. aeruginosa [1]. Procurement should prioritize this dual-brominated scaffold over mono-bromo or non-brominated analogs to maximize the probability of identifying a tractable hit with balanced potency and lipophilicity [2].

Intracellular Prodrug Strategy Utilizing 2-Oxoethyl Ester Activation

The alpha-keto ester architecture enables intracellular esterase-mediated cleavage to release the parent 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. This prodrug approach is particularly relevant for targets residing in the cytoplasm or organelles where the free acid accumulates due to ion trapping. The 4-methyl substituent on the phenyl ring of the ester side chain modulates the hydrolysis rate, offering a tunable parameter for pharmacokinetic optimization [3].

Matched Molecular Pair Analysis for Halogen Bonding SAR

By co-procuring the mono-bromo analog (Sigma L205737: 2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-phenyl-4-quinolinecarboxylate) alongside the dual-brominated target compound, medicinal chemistry teams can construct a high-quality matched molecular pair that isolates the contribution of the 4-bromophenyl substituent to binding affinity, selectivity, and physicochemical properties. This clean SAR vector is invaluable for lead optimization programs [4].

Chemical Biology Probe Development for Halogen-Enriched Target Engagement

The dual bromine atoms serve as heavy-atom labels for X-ray crystallography and as potential sites for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. The compound can therefore serve as a versatile starting point for generating affinity probes, photoaffinity labels, or biotinylated derivatives for target identification studies. Procurement of this dibrominated intermediate reduces the synthetic burden compared to introducing the second bromine de novo [5].

Quote Request

Request a Quote for 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.